molecular formula C21H21F3N4O2S B2380375 7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893910-40-2

7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2380375
CAS No.: 893910-40-2
M. Wt: 450.48
InChI Key: XZTFHIKKVGIBNN-UHFFFAOYSA-N
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Description

7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a cyclopentyl group, a trifluoromethylbenzylthio moiety, and a pyrimido[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Pyrimido[4,5-d]pyrimidine Core: This step often starts with the condensation of appropriate amines and carbonyl compounds to form the pyrimidine ring. The reaction conditions usually involve acidic or basic catalysts and elevated temperatures.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Trifluoromethylbenzylthio Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring with the trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly interesting due to its ability to enhance the bioavailability and metabolic stability of the compound.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    7-cyclopentyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the trifluoromethyl group.

    7-cyclopentyl-1,3-dimethyl-5-((4-chlorobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione enhances its chemical stability and biological activity compared to similar compounds. This makes it a more potent candidate for various applications in medicinal chemistry and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-cyclopentyl-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2S/c1-27-17-15(19(29)28(2)20(27)30)18(26-16(25-17)13-5-3-4-6-13)31-11-12-7-9-14(10-8-12)21(22,23)24/h7-10,13H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTFHIKKVGIBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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